molecular formula C6H4BrN5 B1277912 5-(5-Bromo-3-pyridyl)-1H-tetrazole CAS No. 211943-13-4

5-(5-Bromo-3-pyridyl)-1H-tetrazole

Katalognummer: B1277912
CAS-Nummer: 211943-13-4
Molekulargewicht: 226.03 g/mol
InChI-Schlüssel: XJGDASCALCDOQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(5-Bromo-3-pyridyl)-1H-tetrazole is a chemical compound with the molecular formula C6H4BrN5 and a molecular weight of 226.03 g/mol . This compound is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to a tetrazole ring. It is commonly used in various chemical reactions and research applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-3-pyridyl)-1H-tetrazole typically involves the reaction of 5-bromo-3-pyridinecarboxylic acid with sodium azide under suitable reaction conditions. The reaction is carried out in the presence of a catalyst, such as copper sulfate, and a solvent, such as dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the tetrazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-(5-Bromo-3-pyridyl)-1H-tetrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups, such as amino or hydroxyl groups, under suitable reaction conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction Reactions: The tetrazole ring can be reduced to form corresponding amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted pyridyl-tetrazoles with various functional groups.

    Oxidation Reactions: Products include oxidized derivatives of the original compound.

    Reduction Reactions: Products include reduced amine derivatives.

Wissenschaftliche Forschungsanwendungen

5-(5-Bromo-3-pyridyl)-1H-tetrazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(5-Bromo-3-pyridyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The bromine atom in the pyridine ring can form halogen bonds with target molecules, while the tetrazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromo-3-pyridinecarboxylic acid
  • 5-Bromo-3-pyridylboronic acid
  • 5-Bromo-3-pyridylamine

Uniqueness

5-(5-Bromo-3-pyridyl)-1H-tetrazole is unique due to the presence of both a bromine-substituted pyridine ring and a tetrazole ring. This combination of structural features imparts distinct chemical reactivity and biological activity compared to other similar compounds. The tetrazole ring, in particular, enhances the compound’s ability to form stable complexes with various molecular targets, making it a valuable tool in chemical and biological research .

Biologische Aktivität

5-(5-Bromo-3-pyridyl)-1H-tetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C6H4BrN5
  • Molecular Weight : 228.03 g/mol
  • CAS Number : 211943-13-4
  • Melting Point : 240 °C (decomposes)

The compound features a brominated pyridine ring attached to a tetrazole moiety, which is known for its ability to interact with various biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have shown that it exhibits activity against several bacterial strains, including:

BacteriaMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Bacillus subtilis8 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. A study reported that the compound demonstrates cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
HT-29 (Colon)6.43
PC-3 (Prostate)9.83

These results indicate that the compound could be a promising candidate for further development in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The tetrazole ring can act as a hydrogen bond acceptor, enhancing binding affinity to various receptors and enzymes. This property may facilitate the inhibition of key pathways involved in microbial growth and cancer cell proliferation .

Case Studies

  • Antimicrobial Study : A recent study evaluated the effectiveness of this compound against multidrug-resistant bacterial strains. The results indicated that the compound effectively inhibited growth at lower concentrations compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent .
  • Anticancer Research : In another investigation, the impact of this compound on apoptosis in cancer cells was assessed. The study found that treatment with this compound led to increased levels of pro-apoptotic markers, suggesting its role in promoting programmed cell death in tumor cells .

Eigenschaften

IUPAC Name

3-bromo-5-(2H-tetrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN5/c7-5-1-4(2-8-3-5)6-9-11-12-10-6/h1-3H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGDASCALCDOQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400274
Record name 5-(5-Bromo-3-pyridyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211943-13-4
Record name 5-(5-Bromo-3-pyridyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(5-Bromo-3-pyridyl)-1H-tetrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-Bromo-nicotinonitrile (10.0 g, 55 mmol) was converted to the corresponding tetrazole (10.8 g, 75%) using the reaction conditions previously described in Step (a) of Example 1. 1H NMR (DMSO-d6) δ 9.17 (s, 1H), 8.89 (2, 1H), 8.59 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3-bromo-5-cyanopyridine (1 eq), sodium azide (1.2 eq), triethylamine (1.2 eq) and AcOH (1.2 eq) was stirred at 100C for 14 h. The reaction mixture was cooled to rt, diluted with aqueous acetic acid solution and extracted with EtOAc. The organic extracts were washed with brine, dried over MgSO4, filtered and concentrated to afford the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
100C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The reaction mixture of 3-bromo-5-(2H-tetrazol-5-yl)pyridine (226 mg, 1.0 mmol, 1 eq), 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-5-amine (316 mg, 1.15 eq), triphenylphosphine (53 mg, 0.2 eq), and palladium diacetate (22 mg, 0.1 eq) in dioxane (3 mL) and aqueous sodium carbonate (2 M, 2 mL, 4 eq) under nitrogen atmosphere was vigorously stirred and heated at 100° C. for three hours. It was then cooled to room temperature, filtered through a Buchner funnel, and rinsed with small amount of water and ethyl acetate. The filtrate was isolated and concentrated down with silica gel. Upon a gradient column chromatography (EtOAc to MeOH-EtOAc 1:4), 2-(5-(2H-tetrazol-5-yl)pyridin-3-yl)benzo[b]thiophen-5-amine was obtained as an orange colored solid in the amount of 92 mg while the starting material, 3-bromo-5-(2H-tetrazol-5-yl)pyridine was recovered in the amount of 90 mg.
Quantity
226 mg
Type
reactant
Reaction Step One
Name
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-5-amine
Quantity
316 mg
Type
reactant
Reaction Step One
Quantity
53 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
22 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

To the solution of 5-bromo-3-cyanopyridine (3.0 g, 15.9 mmol, 1 eq) in anhydrous dimethylformamide (40 mL) was added ammonium chloride (1.45 g, 1.7 eq) and sodium azide (1.76 g, 1.7 eq). The resulting reaction mixture was heated at 100° C. under nitrogen for 20 hours. After the reaction mixture was cooled to room temperature, it was poured into ice-water and the pH of the mixture was adjusted to ˜3.5 using aqueous hydrochloric acid (2 N). The aqueous was first extracted with ethyl acetate three times, followed by an extraction with i-PrOH—CHCl3 (1:4). All organics were combined and dried with anhydrous sodium sulfate. The upper clear liquor was decanted, concentrated under reduced pressure, and the resulting oily residue was placed under high vacuum for 20 hours. Upon treatment with EtOAc-Hex (1:1) and filtration, 3-bromo-5-(2H-tetrazol-5-yl)pyridine was obtained as a white solid in the amount of 3.241 g.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.